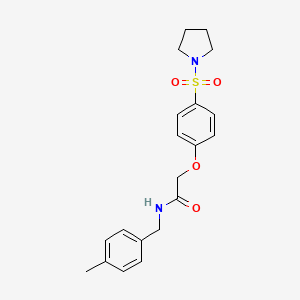
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPOB is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, including AKT and mTOR. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. In diabetes research, this compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell proliferation and tumor growth. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which may be attributed to its ability to reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its diverse pharmacological activities, which make it a promising candidate for therapeutic applications in various diseases. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a safe and effective drug candidate. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways. Furthermore, developing more efficient and cost-effective synthesis methods for this compound may increase its availability and facilitate its use in clinical trials.
Métodos De Síntesis
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-phenylbutanamide in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated for its anti-diabetic properties, with studies showing that it can improve insulin sensitivity and glucose uptake in cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALQAQYAZHGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)
![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)



![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)
